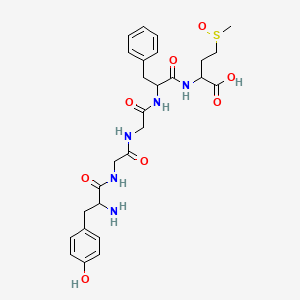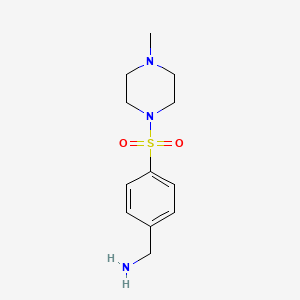
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(2-oxo-2-pipéridin-1-yléthyl)sulfanyl-1,3-diazinan-4-one est un composé organique complexe qui présente un système cyclique de diazinanone avec un groupe amino, une partie pipéridinyle et une liaison sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 6-Amino-2-(2-oxo-2-pipéridin-1-yléthyl)sulfanyl-1,3-diazinan-4-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation de l'intermédiaire pipéridin-1-yléthyl, qui est ensuite mis à réagir avec un dérivé de diazinanone dans des conditions contrôlées. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme la triéthylamine ou la pyridine pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu pour garantir un rendement et une pureté élevés. Le processus est optimisé pour minimiser les déchets et réduire les coûts de production, impliquant souvent l'utilisation de principes de chimie verte pour améliorer la durabilité .
Analyse Des Réactions Chimiques
Types de réactions
6-Amino-2-(2-oxo-2-pipéridin-1-yléthyl)sulfanyl-1,3-diazinan-4-one subit diverses réactions chimiques, notamment:
Oxydation: Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Le groupe carbonyle dans la partie pipéridinyle peut être réduit pour former des dérivés alcooliques.
Substitution: Le groupe amino peut participer à des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction, et des halogénures d'alkyle pour les réactions de substitution. Les réactions sont généralement effectuées à des températures douces à modérées et peuvent nécessiter des atmosphères inertes pour empêcher des réactions secondaires indésirables .
Principaux produits formés
Applications de recherche scientifique
6-Amino-2-(2-oxo-2-pipéridin-1-yléthyl)sulfanyl-1,3-diazinan-4-one a plusieurs applications de recherche scientifique:
Mécanisme d'action
Le mécanisme d'action de 6-Amino-2-(2-oxo-2-pipéridin-1-yléthyl)sulfanyl-1,3-diazinan-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la nature de la cible .
Applications De Recherche Scientifique
6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Amino-2-méthyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Structure similaire mais avec un système cyclique de benzooxazinone.
6-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contient un groupe benzyle au lieu de la partie pipéridinyle.
6-(2-Aminothiazol-4-yl)-2-méthyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Comprend un groupe aminothiazole.
Unicité
6-Amino-2-(2-oxo-2-pipéridin-1-yléthyl)sulfanyl-1,3-diazinan-4-one est unique en raison de sa combinaison d'un cycle de diazinanone avec une partie pipéridinyle et une liaison sulfanyl, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C11H20N4O2S |
|---|---|
Poids moléculaire |
272.37 g/mol |
Nom IUPAC |
6-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H20N4O2S/c12-8-6-9(16)14-11(13-8)18-7-10(17)15-4-2-1-3-5-15/h8,11,13H,1-7,12H2,(H,14,16) |
Clé InChI |
QEKSZKUNJJRPDV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CSC2NC(CC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone](/img/structure/B12117733.png)
![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)

![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)

![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)


![4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-](/img/structure/B12117785.png)

